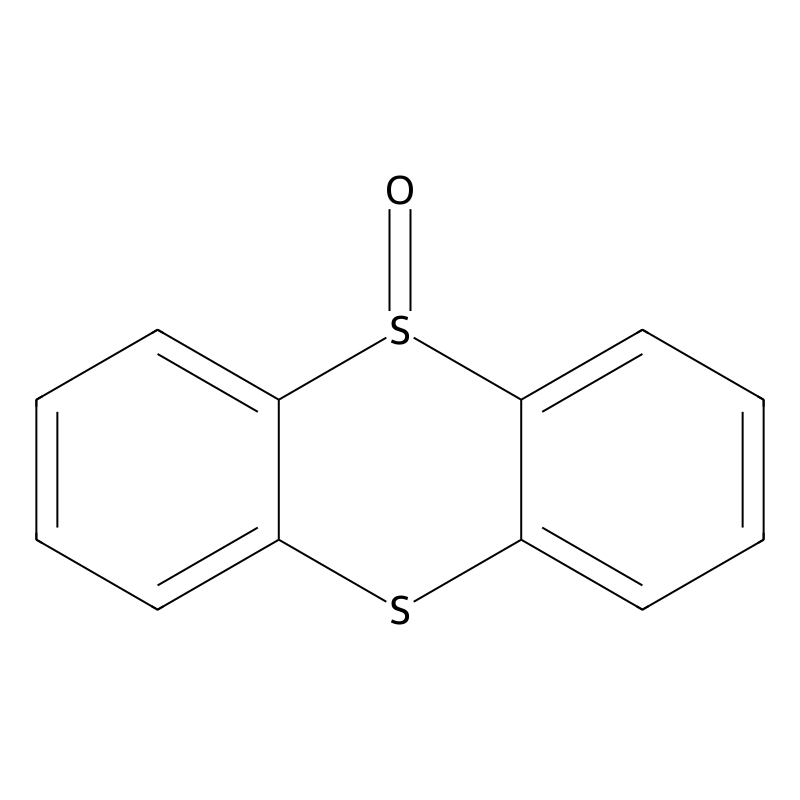

Thianthrene 5-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

C-H Functionalization:

One of the most promising applications of thianthrene 5-oxide lies in its ability to facilitate C-H functionalization, a crucial step in organic synthesis. This process involves introducing functional groups directly onto carbon-hydrogen (C-H) bonds of organic molecules. Traditionally, C-H functionalization often requires harsh reaction conditions and expensive catalysts. However, research by the Ritter Lab demonstrated that thianthrene 5-oxide offers a more efficient and selective approach [].

The study revealed that thianthrenation, the process mediated by thianthrene 5-oxide, proceeds with high (>99%) selectivity, generating functionalized aromatic molecules (arenes) that can act as starting points for further transformations. Notably, the effectiveness of this method depends on the electronic properties of the target molecule. Non-fluorinated thianthrene 5-oxide is most suitable for electron-rich arenes, while fluorinated derivatives like TFT S-oxide show better performance with other types of arenes [].

Probing Oxygen-Transfer Reactions:

Scientists have also utilized thianthrene 5-oxide to gain insights into the mechanisms of oxygen-transfer reactions. These reactions play a vital role in various biological processes, including drug metabolism and cellular signaling. Due to its unique structure, thianthrene 5-oxide acts as a probe for both electrophilic and nucleophilic oxidants. The molecule's sulfide group can be readily attacked by electrophilic oxidants, while the sulfoxide moiety reacts with nucleophilic oxidants [].

Theoretical studies using density functional theory (DFT) have been conducted to understand the chemo- and stereoselectivity observed in the oxidation of thianthrene 5-oxide. This research helps scientists gain a deeper understanding of the factors influencing the outcome of oxygen-transfer reactions, potentially leading to improved design and development of drugs and other biologically active molecules [].

Investigating Hemoprotein Activity:

Another area of research involving thianthrene 5-oxide focuses on its application as a probe for the electrophilicity of hemoprotein oxidizing species. Hemoproteins are a class of proteins containing heme, an iron-containing prosthetic group. Certain hemoproteins, such as peroxidases and cytochromes P450, play crucial roles in various biological processes by transferring oxygen atoms to other molecules.

Studies have employed thianthrene 5-oxide to investigate the electrophilic nature of the oxidizing species generated by these hemoproteins []. By analyzing the reaction kinetics between thianthrene 5-oxide and different hemoproteins, researchers can gain valuable insights into the mechanisms of their enzymatic activity, potentially leading to the development of new therapeutic strategies or the design of more potent and selective drugs.

Thianthrene 5-oxide is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 232.32 g/mol. It is characterized by its unique structure, which includes a thianthrene core modified by an oxide group at the fifth position. This compound is notable for its role as a mechanistic probe in various

The exact mechanism of C-H functionalization by thianthrene 5-oxide is still under investigation. However, the current understanding suggests an electrophilic aromatic substitution reaction. The sulfoxide group activates the thianthrene molecule, making it susceptible to attack by the aromatic C-H bond. This leads to the formation of a new C-S bond and the release of a proton (H⁺) []. Further research is ongoing to elucidate the complete mechanistic details.

Key reactions include:

- Oxidation: The sulfoxide sulfur can be oxidized to sulfone under strong oxidative conditions.

- Reduction: The compound can be reduced back to thianthrene or other derivatives depending on the reducing agent used.

Research indicates that Thianthrene 5-oxide exhibits biological activity, particularly in its interaction with biological systems. It has been found to have moderate toxicity, with warnings indicating that it can cause skin irritation and is harmful if ingested . Moreover, studies suggest potential applications in pharmacology due to its ability to interact with various biological targets, although specific therapeutic uses remain under investigation.

Thianthrene 5-oxide can be synthesized through several methods, including:

- Thia-APEX Reactions: This method involves the use of S-diimidated 1,2-arenedithiols, allowing for the functionalization of unactivated aromatic compounds.

- Oxidation of Thianthrene: Direct oxidation of thianthrene using oxidizing agents such as hydrogen peroxide or peracids can yield Thianthrene 5-oxide.

- Electrophilic Substitution: This method involves introducing the oxide group through electrophilic substitution reactions on thianthrene derivatives.

Thianthrene 5-oxide has several applications across different fields:

- Chemical Research: It serves as a mechanistic probe for studying reaction pathways and electronic characteristics of various chemical species.

- Material Science: Due to its unique electronic properties, it can be explored for use in organic electronics and photonic devices.

- Biological Studies: Its interactions with biological molecules make it a candidate for further research in drug development and toxicology studies.

Interaction studies involving Thianthrene 5-oxide have revealed insights into its reactivity and behavior in different environments. For example, it has been used to study the electronic character of oxygen-transfer agents and their mechanisms of action . Additionally, research has shown that the stereoisomers of Thianthrene 5-oxide can interconvert via ring-inversion, providing further avenues for exploring its chemical dynamics .

Several compounds share structural or functional similarities with Thianthrene 5-oxide. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features | Uniqueness Compared to Thianthrene 5-Oxide |

|---|---|---|---|

| Thianthrene | Dithiolene | Basic structure without oxide modification | Lacks the oxidized functionality; less reactive |

| Sulfoxides (e.g., Dimethyl sulfoxide) | Sulfoxide | Contains sulfoxide but lacks aromatic characteristics | More polar; different reactivity profile |

| Benzothiazole | Heterocyclic compound | Contains sulfur but lacks thienyl structures | Different electronic properties; not a direct probe |

| Phenothiazine | Heterocyclic compound | Related structure but primarily used as a dye | More stable; different applications in dye chemistry |

Thianthrene 5-oxide stands out due to its specific oxidation state and ability to function as a mechanistic probe, which is not commonly found among similar compounds. Its unique reactivity profile makes it particularly valuable in both synthetic and analytical chemistry contexts.

The historical trajectory of thianthrene 5-oxide research traces back to foundational work in heterocyclic sulfur chemistry, building upon the initial synthesis of the parent thianthrene compound. Thianthrene itself was first synthesized by John Stenhouse through dry distillation of sodium benzenesulfonate, establishing the groundwork for subsequent oxidative modifications. The development of thianthrene 5-oxide emerged from systematic investigations into the oxidation chemistry of sulfur-containing heterocycles, with researchers recognizing the potential for selective monoxidation of the thianthrene scaffold.

Early synthetic approaches focused on controlled oxidation methodologies that could selectively introduce the oxide functionality at the 5-position while avoiding overoxidation to the corresponding sulfone derivatives. The compound's synthesis typically involves treating thianthrene with oxidizing agents such as hydrogen peroxide or peracids under carefully controlled conditions to achieve high selectivity for the desired monooxide product. These methodological developments represented significant advances in heterocyclic chemistry, as they demonstrated the feasibility of selective sulfur oxidation in complex polycyclic systems.

The historical significance of thianthrene 5-oxide extends beyond its synthetic accessibility to encompass its role in mechanistic studies. Early investigations by researchers including Shine and Parker established fundamental principles regarding the reactivity of thianthrene-derived radical cations and their interactions with aromatic substrates. These pioneering studies laid the groundwork for contemporary applications in carbon-hydrogen functionalization chemistry.

Significance in Organic Chemistry and Mechanistic Studies

Thianthrene 5-oxide occupies a position of considerable importance in contemporary organic chemistry, primarily due to its exceptional performance as a reagent for late-stage carbon-hydrogen functionalization. The compound's ability to facilitate C-H thianthrenation with greater than 99% selectivity has revolutionized approaches to aromatic functionalization, particularly for electron-rich arenes. This remarkable selectivity profile positions thianthrene 5-oxide as a superior alternative to traditional electrophilic aromatic substitution reagents.

The mechanistic significance of thianthrene 5-oxide extends to its role as a diagnostic tool for investigating the electronic properties of hemoprotein oxidizing species. Research has demonstrated that the compound serves as an effective probe for distinguishing between electrophilic and nucleophilic oxidizing environments, based on its preferential oxidation to either 5,10-dioxide or 5,5-dioxide products, respectively. This diagnostic capability has provided crucial insights into the mechanisms of enzymes such as cytochrome P450 and chloroperoxidase.

The compound's utility in mechanistic studies is further enhanced by its participation in reversible radical chemistry. The formation of stable thianthrene radical cations from thianthrene 5-oxide derivatives enables detailed investigation of electron transfer processes and radical intermediate formation. These properties have made thianthrene 5-oxide an invaluable tool for understanding fundamental aspects of oxidative chemistry and radical reactions.

Nomenclature and Structural Classification

Thianthrene 5-oxide adheres to systematic nomenclature conventions that reflect its structural relationship to the parent thianthrene heterocycle. The compound is officially designated as thianthrene 5-oxide, with alternative names including thianthrene monooxide, thianthrene oxide, and thianthrene S-oxide. The numerical designation "5-oxide" specifically indicates the position of the sulfur atom bearing the oxide functionality within the thianthrene ring system.

Molecular Formula (C₁₂H₈OS₂) and Physical Constants

Thianthrene 5-oxide possesses the molecular formula C₁₂H₈OS₂, corresponding to a molecular weight of 232.315 daltons as determined by mass spectrometry [1] [3]. The compound exhibits well-defined physical constants that reflect its crystalline solid-state nature at ambient conditions [6] [19].

Table 1: Physical Constants of Thianthrene 5-oxide

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 232.315 | g/mol | [1] |

| Melting Point | 143-146 | °C | [6] [19] |

| Boiling Point | 423.2 ± 15.0 | °C | [6] |

| Density | 1.49 ± 0.1 | g/cm³ | [6] |

| Flash Point | 209.7 | °C | [6] |

| Monoisotopic Mass | 232.001657 | Da | [1] |

The compound exists as a white to light yellow crystalline powder under standard conditions, requiring storage at refrigerated temperatures between 2-8°C due to its air and heat sensitivity [19] [28]. The Chemical Abstracts Service registry number 2362-50-7 uniquely identifies this compound in chemical databases [1] [3] [10].

Crystal Structure and Solid-State Properties

Crystallographic studies have revealed that thianthrene 5-oxide adopts a distinctive "butterfly" conformation in the solid state, characterized by a significant dihedral angle between the two benzene rings [17]. X-ray diffraction analysis demonstrates that the compound crystallizes with specific geometric parameters that reflect the influence of the sulfoxide group on the overall molecular architecture [17].

Table 2: Crystal Structure Parameters

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Dihedral Angle (C1-C6/C7-C12) | 43.56-52.55 | degrees | [17] |

| Sulfur-Oxygen Bond Length | 1.4890 | Å | [17] |

| Carbon-Sulfur-Carbon Angle | 97.10 | degrees | [17] |

| Sulfur Pyramidal Deviation | -0.6872 | Å | [17] |

The crystallographic data reveal that the sulfur atom in the sulfoxide group exhibits pyramidal geometry, deviating significantly from planarity [17]. This pyramidal arrangement contributes to the overall three-dimensional structure and influences the compound's chemical reactivity patterns [17]. The sulfur-oxygen bond length of approximately 1.489 Å indicates significant double-bond character, consistent with the sulfoxide functional group [17].

Conformational Analysis and Molecular Geometry

Thianthrene 5-oxide exhibits remarkable conformational mobility, undergoing rapid interconversion between two distinct boat conformations [12] [14]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the molecule flaps between conformations where the sulfinyl group occupies pseudoequatorial and pseudoaxial positions [12].

The conformational equilibrium occurs with extraordinary rapidity, remaining fast on the proton nuclear magnetic resonance timescale even at temperatures as low as -130°C [12]. This dynamic behavior prevents the determination of precise equilibrium constants through conventional spectroscopic methods [12]. Variable-temperature nuclear magnetic resonance studies have established that the conformational preference is solvent-dependent, with more polar solvents favoring the conformation where the sulfoxide group adopts a pseudoaxial position [12].

Computational studies using density functional theory have revealed that the energy barrier for ring inversion between conformations is moderate, facilitating the observed rapid interconversion [11] [14]. The calculated energy barrier for conformational interchange has been determined to be approximately 5.06 kcal/mol, which explains the facile interconversion observed experimentally [32].

Topological Electron-Density Distribution

Density functional theory calculations have provided detailed insights into the electron-density distribution within thianthrene 5-oxide [11] [14]. The topological analysis reveals distinct patterns of electron density that influence the compound's reactivity and chemical behavior [11].

The highest occupied molecular orbital is primarily delocalized across the aromatic ring system, while the lowest unoccupied molecular orbital shows localization patterns that affect the compound's electronic properties [26] [32]. The electron density distribution demonstrates significant delocalization along the sulfur bridge, which interconnects the aromatic rings and contributes to the overall electronic structure [32].

Computational analysis has identified specific regions where electron density accumulates or depletes, providing fundamental understanding of the compound's chemical reactivity patterns [11] [14]. These electron-density maps serve as valuable tools for predicting reaction outcomes and understanding mechanistic pathways involving thianthrene 5-oxide [11].

Areas of Charge Depletion at the Sulfoxide Group

Topological electron-density analysis has revealed the presence of distinct areas of charge depletion specifically localized at the sulfoxide functional group [11] [14]. These regions of reduced electron density have profound implications for the compound's reactivity toward nucleophilic and electrophilic reagents [11].

The charge depletion areas are strategically positioned such that they create steric hindrance for nucleophilic attack on the sulfoxide sulfur atom [11] [14]. This spatial arrangement explains the observed selectivity patterns in oxidation reactions and provides mechanistic insights into why certain oxidants appear more electrophilic than their intrinsic electronic character would suggest [11].

The location and extent of charge depletion have been mapped using advanced computational methods, revealing that these areas extend beyond the immediate vicinity of the sulfur-oxygen bond [11]. This extended depletion zone contributes to the compound's unique behavior as a mechanistic probe for distinguishing between electrophilic and nucleophilic oxidants [11] [14].

Dipole Moment Measurements and Implications

Dipole moment measurements have provided crucial information about the electronic structure and conformational behavior of thianthrene 5-oxide [12]. Experimental determinations in different solvents have revealed solvent-dependent variations that correlate with conformational preferences [12].

Table 3: Dipole Moment Data

| Solvent | Apparent Dipole Moment | Implications | Reference |

|---|---|---|---|

| n-Hexane | Variable* | Nonpolar environment preference | [12] |

| 1,4-Dioxane | Variable* | Moderate polarity influence | [12] |

*Specific values not provided in source material due to conformational averaging

The apparent dipole moments measured in n-hexane and 1,4-dioxane support the conformational mobility model, where rapid interconversion between conformations results in averaged dipole moment values [12]. These measurements confirm that the relative position of the conformational equilibrium depends significantly on solvent polarity [12].

The dipole moment data provide experimental validation for theoretical predictions regarding conformational preferences [12]. More polar solvents stabilize the conformation with the sulfoxide group in the pseudoaxial position, consistent with enhanced dipole-solvent interactions in this arrangement [12]. These findings have important implications for understanding the compound's behavior in different chemical environments and predicting its reactivity patterns under various conditions [12].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant